Z-Gly-Pro-PNA

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry

In chemistry, Z-Gly-Pro-pNA is used as a substrate to study the activity of prolyl endopeptidase and other proteolytic enzymes. It serves as a model compound for understanding enzyme kinetics and inhibition .

Biology

In biological research, this compound is employed to investigate the role of prolyl endopeptidase in various physiological processes, including protein degradation and peptide processing .

Medicine

In medicine, this compound is used in diagnostic assays to measure enzyme activity in clinical samples. It is also utilized in drug discovery to screen for potential inhibitors of prolyl endopeptidase, which may have therapeutic applications in neurodegenerative diseases .

Industry

In the industrial sector, this compound is used in the quality control of enzyme preparations and in the development of enzyme-based products .

Mécanisme D'action

Z-Gly-Pro-pNA exerts its effects through enzymatic cleavage by prolyl endopeptidase. The enzyme recognizes the proline residue in the substrate and catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline . This reaction is highly specific and can be used to measure the activity of prolyl endopeptidase in various samples .

Analyse Biochimique

Biochemical Properties

Z-Gly-Pro-PNA plays a crucial role in biochemical reactions, primarily as a substrate for prolyl endopeptidase. This enzyme catalyzes the hydrolysis of peptide bonds at the carboxyl side of proline residues. The interaction between this compound and prolyl endopeptidase involves the cleavage of the peptide bond, resulting in the release of p-nitroanilide. This reaction can be monitored by measuring the absorbance at 405 nm, providing a quantitative measure of enzyme activity . Additionally, this compound interacts with other proteases, such as dipeptidyl peptidase IV, which also cleaves the compound to release p-nitroanilide .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for enzymes involved in proteolysis. The cleavage of this compound by prolyl endopeptidase and other proteases can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the activity of prolyl endopeptidase is associated with the regulation of neuropeptides and peptide hormones, which play critical roles in cell signaling and communication . By modulating the activity of these enzymes, this compound can indirectly affect cellular functions and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with prolyl endopeptidase and other proteases. Upon binding to the active site of the enzyme, this compound undergoes hydrolysis, resulting in the cleavage of the peptide bond and the release of p-nitroanilide. This process is facilitated by the catalytic triad of the enzyme, which includes serine, histidine, and aspartate residues. The binding interactions between this compound and the enzyme’s active site are crucial for the specificity and efficiency of the reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at -20°C, with a shelf life of up to four years . Its stability can be influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term studies have shown that this compound can maintain its activity over extended periods, making it a reliable substrate for enzymatic assays .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound is effectively cleaved by prolyl endopeptidase and other proteases, resulting in the release of p-nitroanilide. At higher doses, the compound may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular functions. Studies have shown that the threshold for these effects can vary depending on the specific enzyme and the physiological conditions of the animal model .

Metabolic Pathways

This compound is involved in metabolic pathways related to proteolysis and peptide degradation. The compound is primarily metabolized by prolyl endopeptidase, which cleaves the peptide bond to release p-nitroanilide. This reaction is part of the broader process of protein and peptide turnover, which is essential for maintaining cellular homeostasis. Additionally, this compound can interact with other enzymes, such as dipeptidyl peptidase IV, which further contributes to its metabolic processing .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, this compound may be transported into lysosomes, where it can be cleaved by lysosomal proteases. The distribution of this compound within cells can influence its activity and the overall efficiency of enzymatic assays .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, this compound may be targeted to the cytoplasm, where it interacts with cytosolic proteases, or to the lysosomes, where it is cleaved by lysosomal enzymes. The localization of this compound can impact its activity and function, as well as the overall outcome of biochemical assays .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

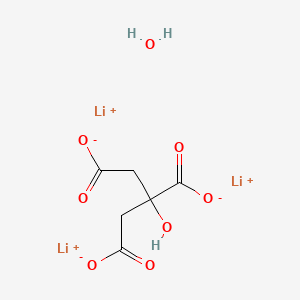

La synthèse du Z-Gly-Pro-pNA implique le couplage de la N-carbobenzoxy-glycine avec la L-proline, suivi de la fixation de la p-nitroaniline. La réaction se déroule généralement dans des conditions douces en utilisant des réactifs de couplage tels que la dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS) dans un solvant organique comme le diméthylformamide (DMF) . Le produit est ensuite purifié par recristallisation ou chromatographie.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs automatisés et de systèmes de purification à grande échelle pour garantir un rendement et une pureté élevés. Le composé est généralement stocké à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le Z-Gly-Pro-pNA subit principalement des réactions de clivage enzymatique. La réaction la plus notable est l'hydrolyse de la liaison peptidique par l'endopeptidase prolylique, qui entraîne la libération de p-nitroaniline .

Réactifs et conditions courantes

Réactifs : endopeptidase prolylique, solutions tampons (par exemple, tampon phosphate salin)

Conditions : La réaction est généralement réalisée à un pH neutre (environ 7,0) et à des températures allant de 25°C à 37°C.

Principaux produits

Le principal produit formé par le clivage enzymatique du this compound est la p-nitroaniline, qui peut être détectée et quantifiée à l'aide de la spectrophotométrie à 405 nm .

Applications de la recherche scientifique

Chimie

En chimie, le this compound est utilisé comme substrat pour étudier l'activité de l'endopeptidase prolylique et d'autres enzymes protéolytiques. Il sert de composé modèle pour comprendre la cinétique enzymatique et l'inhibition .

Biologie

En recherche biologique, le this compound est utilisé pour étudier le rôle de l'endopeptidase prolylique dans divers processus physiologiques, notamment la dégradation des protéines et le traitement des peptides .

Médecine

En médecine, le this compound est utilisé dans les essais diagnostiques pour mesurer l'activité enzymatique dans les échantillons cliniques. Il est également utilisé dans la découverte de médicaments pour cribler les inhibiteurs potentiels de l'endopeptidase prolylique, qui pourraient avoir des applications thérapeutiques dans les maladies neurodégénératives .

Industrie

Dans le secteur industriel, le this compound est utilisé dans le contrôle de la qualité des préparations enzymatiques et dans le développement de produits à base d'enzymes .

Mécanisme d'action

Le this compound exerce ses effets par clivage enzymatique par l'endopeptidase prolylique. L'enzyme reconnaît le résidu proline dans le substrat et catalyse l'hydrolyse de la liaison peptidique, libérant la p-nitroaniline . Cette réaction est très spécifique et peut être utilisée pour mesurer l'activité de l'endopeptidase prolylique dans divers échantillons .

Comparaison Avec Des Composés Similaires

Composés similaires

Z-Gly-Pro-4-nitroanilide : Structure et fonction similaires, utilisé comme substrat pour l'endopeptidase prolylique.

Z-Gly-Pro-Arg p-nitroanilide : Autre substrat pour les enzymes protéolytiques, utilisé dans les essais enzymatiques.

Gly-Pro p-nitroanilide : Un substrat plus simple utilisé pour mesurer l'activité de la dipeptidyl peptidase IV.

Unicité

Le Z-Gly-Pro-pNA est unique en raison de sa forte spécificité pour l'endopeptidase prolylique et de sa capacité à libérer un chromophore détectable lors du clivage. Cela en fait un substrat idéal pour étudier la cinétique enzymatique et pour une utilisation dans les essais diagnostiques .

Propriétés

IUPAC Name |

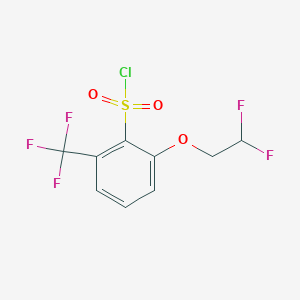

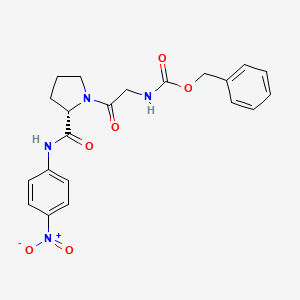

benzyl N-[2-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O6/c26-19(13-22-21(28)31-14-15-5-2-1-3-6-15)24-12-4-7-18(24)20(27)23-16-8-10-17(11-9-16)25(29)30/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,22,28)(H,23,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXSFKPOIVELPQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585043 | |

| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65022-15-3 | |

| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the compound carbobenzoxy-glycyl-L-prolyl-p-nitroanilide (Z-Gly-Pro-pNA) in studying prolyl endopeptidase?

A1: this compound serves as a synthetic substrate for prolyl endopeptidase (PPE, EC 3.4.21.26) in enzymatic assays. [, , , , , ] Its cleavage at the Pro-pNA bond by PPE releases p-nitroaniline, a yellow chromophore that can be easily quantified spectrophotometrically. This allows researchers to measure PPE activity and study the enzyme's kinetics, inhibition, and substrate specificity.

Q2: How do different organisms utilize PPE, and how does this compound aid in understanding this?

A2: PPE is found in various organisms, including humans, bacteria, and fungi. While its exact physiological role is still under investigation, studies utilizing this compound suggest diverse functions. In humans, PPE is involved in the breakdown of biologically active peptides like bradykinin and substance P. [] In bacteria like Treponema denticola, PPE potentially contributes to the persistence of periodontal infections by processing host peptides. [] In Aspergillus niger, extracellular PPE exhibits potential for debittering protein hydrolysates used in food industries. [] Using this compound as a substrate allows researchers to compare PPE activity across different species and investigate its specific roles in various biological processes.

Q3: What insights can this compound provide about the inhibition of PPE?

A3: this compound helps identify and characterize PPE inhibitors, which are of interest for their potential therapeutic applications. For instance, propeptin, a cyclic peptide antibiotic isolated from Microbispora sp., competitively inhibits PPE's hydrolysis of this compound. [] This competitive inhibition suggests that propeptin binds to the active site of PPE, preventing this compound binding. In contrast, SNA-8073-B, an isotetracenone antibiotic from Streptomyces sp., demonstrates non-competitive inhibition of PPE using this compound as a substrate. [] Such findings highlight the diverse mechanisms of PPE inhibition and guide the development of specific and potent inhibitors.

Q4: How does the structure of this compound relate to its function as a PPE substrate?

A4: The structure of this compound mimics the cleavage site of natural PPE substrates, containing a proline residue (Pro) followed by another amino acid. The carbobenzoxy (Z) group provides protection to the N-terminus, while the p-nitroanilide (pNA) acts as a chromophore upon cleavage. This structural similarity allows this compound to effectively bind to the active site of PPE and undergo hydrolysis, making it a suitable substrate for studying this enzyme.

Q5: How is this compound used to study the distribution and properties of PPE in tissues?

A5: Researchers utilize this compound to determine PPE activity in various animal tissues, revealing its widespread distribution. [, ] By measuring the rate of p-nitroaniline release from this compound, they can quantify PPE activity and compare its levels across different organs. Furthermore, this compound helps determine the molecular weight of PPE from different sources using techniques like gel filtration chromatography. [, ] This information is crucial for understanding the enzyme's structure-function relationship and potential physiological roles in different tissues.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-Ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol](/img/structure/B1591411.png)